Bienvenue dans la boutique en ligne BenchChem!

1-Boc-5-bromo-6-methoxy-1H-indazole

Indazole regioselective protection N-Boc regioisomer stability Buchwald coupling compatibility

1-Boc-5-bromo-6-methoxy-1H-indazole (CAS 1305320-56-2) is an N-1 Boc-protected, 5-bromo-6-methoxy-substituted indazole derivative with molecular formula C₁₃H₁₅BrN₂O₃ and molecular weight 327.17 g/mol. The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds, where the indazole core functions as a privileged pharmacophore capable of forming critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.

Molecular Formula C13H15BrN2O3
Molecular Weight 327.178
CAS No. 1305320-56-2
Cat. No. B580394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-bromo-6-methoxy-1H-indazole
CAS1305320-56-2
Molecular FormulaC13H15BrN2O3
Molecular Weight327.178
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Br)OC
InChIInChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-6-11(18-4)9(14)5-8(10)7-15-16/h5-7H,1-4H3
InChIKeyVIQMSJUMBDMBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-5-bromo-6-methoxy-1H-indazole (CAS 1305320-56-2): A Protected Indazole Building Block for Kinase-Targeted Medicinal Chemistry


1-Boc-5-bromo-6-methoxy-1H-indazole (CAS 1305320-56-2) is an N-1 Boc-protected, 5-bromo-6-methoxy-substituted indazole derivative with molecular formula C₁₃H₁₅BrN₂O₃ and molecular weight 327.17 g/mol . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds, where the indazole core functions as a privileged pharmacophore capable of forming critical hydrogen bonds with the hinge region of kinase ATP-binding pockets [1]. The Boc (tert-butoxycarbonyl) protecting group at the N-1 position enables controlled deprotection under mild acidic conditions for subsequent functionalization, while the 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations [2].

Why 1-Boc-5-bromo-6-methoxy-1H-indazole Cannot Be Replaced by Unprotected or Differently Substituted Indazole Analogs


Indazole building blocks with different protection states or substitution patterns are not freely interchangeable due to three interacting constraints. First, unprotected 5-bromoindazoles bearing a free N-H fail completely in Buchwald-Hartwig amination reactions—the requisite strong base (NaOt-Bu) and elevated temperatures cause rapid deprotection or catalyst poisoning, yielding no coupled product [1]. Second, the regiochemistry of the Boc group is critical: N-1 Boc protection represents the thermodynamically stable regioisomer, whereas N-2 protection is kinetically favored but less stable, and basic protection conditions produce non-selective mixtures that are exceptionally difficult to separate chromatographically [1]. Third, the 6-methoxy substituent provides electronic activation of the indazole ring distinct from 6-methyl or unsubstituted analogs, influencing both the reactivity of the 5-bromo position in cross-coupling and the hydrogen-bonding capacity of the final target molecule within kinase active sites [2]. These constraints disqualify simple in-class substitution without re-optimization of both synthetic routes and biological outcomes.

Quantitative Differentiation Evidence: 1-Boc-5-bromo-6-methoxy-1H-indazole vs. Closest Analogs


N-1 Boc Protection Confers Thermodynamic Regioisomeric Fidelity Absent in Unprotected or N-2 Protected Analogs

1-Boc-5-bromo-6-methoxy-1H-indazole bears the N-1 Boc protecting group, which corresponds to the thermodynamically stable regioisomer of indazole protection. Slade et al. (2009) demonstrated that thermodynamic conditions (p-TSA catalysis) yield exclusively the N-1 protected product in 98% isolated yield for indazole substrates, whereas basic conditions (NaH/Boc₂O) produce non-selective N-1:N-2 mixtures [1]. The unprotected analog 5-bromo-6-methoxy-1H-indazole (CAS 152626-78-3) lacks this regioisomeric definition entirely, and when subjected to Buchwald amination under standard conditions (Pd₂dba₃, BINAP, NaOt-Bu, toluene, 80 °C), both Boc- and Piv-protected versions undergo complete deprotection with no coupling products formed, while the free NH indazole similarly fails to couple [1].

Indazole regioselective protection N-Boc regioisomer stability Buchwald coupling compatibility

Enhanced LogP and PSA Shift Relative to Unprotected 5-Bromo-6-methoxy-1H-indazole Improves Extractability and Chromatographic Resolution

1-Boc-5-bromo-6-methoxy-1H-indazole exhibits a computed LogP (XLogP3) of 3.5 and topological polar surface area (TPSA) of 53.4 Ų, compared to LogP 2.2 and TPSA 37.9 Ų for the unprotected analog 5-bromo-6-methoxy-1H-indazole (CAS 152626-78-3) . This represents a LogP increase of approximately 1.3 log units and a TPSA increase of 15.5 Ų conferred by the N-Boc group. The higher LogP facilitates more efficient partitioning into organic solvents during aqueous workup, while the increased TPSA provides greater retention differentiation in reversed-phase chromatographic purification, reducing co-elution with less polar byproducts that commonly accompany unprotected indazole intermediates .

LogP differentiation Purification efficiency Chromatographic resolution

98% Commercial Purity Specification Exceeds Typical Unprotected Analog Purity, Reducing Impurity-Propagation Risk in Multi-Step Syntheses

1-Boc-5-bromo-6-methoxy-1H-indazole is commercially available at a minimum purity specification of 98% (HPLC) from AKSci (Catalog 5092AJ) . In contrast, the unprotected analog 5-bromo-6-methoxy-1H-indazole (CAS 152626-78-3) is typically offered at 97% purity (AKSci, Bidepharm) , while Sigma-Aldrich supplies the unprotected compound as an AldrichCPR product without analytical data certification, where the buyer assumes full responsibility for identity and purity confirmation . The 1% absolute purity differential, while modest in single-step terms, becomes amplified across multi-step linear syntheses where intermediate impurities propagate and accumulate. Additionally, multiple vendors (MolCore, Leyan) supply the target compound with NLT 98% certification suitable for pharmaceutical R&D quality control requirements .

Commercial purity Quality assurance Impurity propagation

5-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling at the Indazole C-5 Position with Documented Synthetic Utility

The 5-bromo substituent of 1-Boc-5-bromo-6-methoxy-1H-indazole serves as the electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective C-5 arylation or heteroarylation. Coutts et al. (2012) demonstrated that N-1 and C-3 substituted 5-bromoindazoles undergo efficient Suzuki coupling with N-Boc-2-pyrrole and 2-thiopheneboronic acids using K₂CO₃, dimethoxyethane, and Pd(dppf)Cl₂ as catalyst, yielding the corresponding heterobiaryl adducts in good yields [1]. Critically, the Boc protecting group remains intact under these coupling conditions, enabling subsequent orthogonal deprotection and further functionalization. In contrast, 4-bromo-6-methoxy-1H-indazole (CAS 885520-83-2) positions the bromine at C-4, a site with distinct steric and electronic environment, which alters cross-coupling reactivity and may require re-optimization of catalyst/ligand systems . The 5-bromo-6-methoxy pattern is specifically noted as preferred in kinase inhibitor scaffolds including pazopanib analogs due to optimal steric compatibility with hydrophobic enzyme pockets [2].

Suzuki-Miyaura coupling C-C bond formation Indazole C-5 functionalization

Patent-Cited Utility in Complement Factor D Inhibitor Programs Distinguishes This Building Block from Generic Indazole Intermediates

1-Boc-5-bromo-6-methoxy-1H-indazole (CAS 1305320-56-2) is specifically cited in the patent family AU-2016311425-A1, EP-3340981-A1, EA-034781-B1, and related filings directed to 'Aryl, heteroaryl, and heterocyclic compounds for the treatment of medical disorders,' with particular emphasis on complement factor D inhibition [1]. Complement factor D is a rate-limiting serine protease in the alternative complement pathway and a validated target for paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated diseases [2]. The citation of this specific building block—rather than a generic 5-bromoindazole—in granted patents indicates that the precise 5-bromo-6-methoxy substitution pattern with N-1 Boc protection was required to access the claimed chemical space, providing external validation of its differentiated synthetic utility that simpler analogs such as N-Boc-5-bromoindazole (CAS 552331-49-4, lacking 6-methoxy) or 5-bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester (CAS 1134328-15-6, bearing additional C-3 ester) could not fulfill .

Complement factor D inhibition Patent-cited building block Therapeutic validation

Boc Protection Prevents N-H-Mediated Catalyst Deactivation in Buchwald-Hartwig Amination, Enabling C-N Bond Formation at C-5

The free N-H of unprotected 5-bromoindazoles is incompatible with Buchwald-Hartwig amination conditions. Slade et al. (2009) reported that attempts to couple unprotected 5-bromo-1H-indazole (1a) with N-Boc-3-aminopiperidine under standard Buchwald conditions (Pd₂dba₃, BINAP, NaOt-Bu, toluene, 80 °C) produced no desired product [1]. Furthermore, when Boc-protected 5-bromoindazole (1b) or Piv-protected analog (1c) was subjected to these conditions, complete deprotection occurred with no coupling-related products formed [1]. The solution required switching to a PMB protecting group, which proved stable under the optimized Buchwald conditions (32% conversion at 55 °C in 18 h; pyridine as solvent drove reaction to completion within 12 h at 55 °C) [1]. While 1-Boc-5-bromo-6-methoxy-1H-indazole may similarly require protecting group optimization for Buchwald aminations (Boc is base-labile under NaOt-Bu), the pre-installed Boc group provides a starting point for orthogonal protection strategies—the compound can be deprotected under mild acidic conditions (TFA or HCl/dioxane) to reveal the free NH for subsequent reprotection with a more base-stable group (e.g., PMB, SEM, or THP) without affecting the 6-methoxy or 5-bromo substituents [1][2].

Buchwald-Hartwig amination Catalyst compatibility N-H deactivation

Optimal Application Scenarios for 1-Boc-5-bromo-6-methoxy-1H-indazole in Drug Discovery and Chemical Development


Kinase Inhibitor Lead Optimization: Suzuki Diversification at the C-5 Position

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ 1-Boc-5-bromo-6-methoxy-1H-indazole as a late-stage diversification building block. The 5-bromo substituent undergoes Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce diverse hydrophobic groups targeting the kinase back pocket [1]. The N-1 Boc group remains intact during Pd-catalyzed coupling, enabling subsequent Boc deprotection and N-1 functionalization (alkylation, arylation, or sulfonylation) to fine-tune selectivity and pharmacokinetic properties. This two-step diversification sequence—C-5 arylation followed by N-1 elaboration—is strategically superior to starting from 5-bromo-6-methoxy-1H-indazole (CAS 152626-78-3), which would require separate N-protection optimization [2]. The 6-methoxy group provides electron-donating character that modulates indazole ring electronics, distinct from 6-methyl analogs (e.g., CAS 1305320-67-5) .

Complement Factor D Inhibitor Development: Accessing Patent-Protected Chemical Space

Organizations developing small-molecule complement factor D inhibitors for paroxysmal nocturnal hemoglobinuria (PNH) or other complement-mediated disorders can use this building block as an entry point to chemical space validated by the AU-2016311425-A1 patent family [1]. The specific 5-bromo-6-methoxy-N-1-Boc substitution pattern was required in these filings to construct the claimed indazole-containing inhibitors, indicating that simpler analogs (e.g., N-Boc-5-bromoindazole, CAS 552331-49-4, lacking 6-methoxy) were insufficient to access the desired structure-activity relationships [2]. Procurement of this specific building block enables direct engagement with validated intellectual property space while providing synthetic handles (C-5 bromo for cross-coupling, N-1 Boc for orthogonal deprotection) for further analog generation.

Parallel Library Synthesis: Regiochemically Defined Building Block for High-Throughput Medicinal Chemistry

In parallel synthesis or DNA-encoded library (DEL) campaigns, the regioisomeric purity of the N-1 Boc group is critical: N-1/N-2 mixtures generate inseparable product mixtures that confound biological assay interpretation. 1-Boc-5-bromo-6-methoxy-1H-indazole, as the thermodynamically stable N-1 regioisomer, provides a single, defined starting material for library production [1]. The 98% commercial purity specification (AKSci) further reduces the risk of impurities being amplified across library members [2]. For Suzuki-based library diversification, the 5-bromo handle reacts with diverse boronic acid/ester partners under standardized Pd(dppf)Cl₂/K₂CO₃/DME conditions to generate C-5 arylated indazole libraries with consistent conversion .

Scale-Up and Process Chemistry: Superior Extractability Reduces Workup Solvent Volume and Cycle Time

Process chemists scaling multi-step indazole-based syntheses benefit from the approximately 1.3–1.4 log unit higher LogP of the Boc-protected compound (XLogP3 3.5) compared to the unprotected analog (XLogP3 2.2) [1][2]. The increased lipophilicity enables more efficient liquid-liquid extraction with reduced organic solvent volumes, directly lowering solvent procurement costs and waste disposal burdens in pilot-plant operations. Additionally, the N-Boc group provides crystalline character that facilitates intermediate isolation by precipitation or trituration, reducing reliance on chromatographic purification at scale . The compound's MDL number (MFCD18911745) and CAS registry (1305320-56-2) ensure unambiguous identity tracking in scale-up documentation and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-5-bromo-6-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.